Acid-Induced Gelation: L-Guluronic Acid Blocks Enable Gel Formation at pH 2.68, Whereas D-Mannuronic Acid Blocks Require pH < 1.93
L-Guluronic acid (G) blocks in alginate form cooperative, hydrogen-bonded junction zones under acidic conditions, enabling gelation at a specific and higher pH compared to D-mannuronic acid (M) blocks. This quantifiable difference in gelation pH provides a clear functional advantage for G-rich alginates in applications requiring acid stability or targeted gelation [1].
| Evidence Dimension | pH of Gelation in Acidic Conditions |
|---|---|
| Target Compound Data | Gelation occurs when pH is lower than 3.41, with an optimal pH for GG block interactions at 2.68. |
| Comparator Or Baseline | D-Mannuronic acid (MM) blocks phase-separate only at a more acidic pH ≤ 1.93. |
| Quantified Difference | The pH threshold for G-block gelation is more than 1.5 pH units higher than that for M-block phase separation, with an optimal interaction pH of 2.68 compared to the M-block threshold of 1.93. |
| Conditions | Study of purified GG and MM block fractions from alginates extracted from Sargassum species, measuring viscosity dependence on pH. |
Why This Matters
For applications such as gastric drug delivery or acidic food formulations, the ability of G-rich alginates to form stable gels at a physiologically relevant pH (e.g., stomach pH ~2-3) is a critical functional differentiator over M-rich alternatives, which would fail to provide structural integrity.
- [1] Andriamanantoanina, H., & Rinaudo, M. (2010). Relationship between the molecular structure of alginates and their gelation in acidic conditions. Polymer International, 59(11), 1531-1541. https://doi.org/10.1002/pi.2943 View Source
